molecular formula C16H16N6O2 B2552022 N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-5-cyclopropyl-N-methyl-1,2-oxazole-3-carboxamide CAS No. 2380078-44-2

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-5-cyclopropyl-N-methyl-1,2-oxazole-3-carboxamide

Cat. No. B2552022
CAS RN: 2380078-44-2
M. Wt: 324.344
InChI Key: XRBACJTTYGOYPJ-UHFFFAOYSA-N
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Description

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-5-cyclopropyl-N-methyl-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H16N6O2 and its molecular weight is 324.344. The purity is usually 95%.
BenchChem offers high-quality N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-5-cyclopropyl-N-methyl-1,2-oxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-5-cyclopropyl-N-methyl-1,2-oxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research on related compounds demonstrates their potential in the synthesis of novel drugs with anticancer and antimicrobial properties. For instance, novel N-arylpyrazole-containing enaminones have been synthesized, showing inhibition effects against human breast and liver carcinoma cell lines, comparable to standard treatments like 5-fluorouracil, and also displaying antimicrobial activity (Riyadh, 2011). Similarly, new pyrazolopyrimidines derivatives were developed, exhibiting anticancer and anti-5-lipoxygenase agents, highlighting the versatility of such compounds in drug development (Rahmouni et al., 2016).

Mechanisms of Action

Research into the mechanisms of action of these compounds contributes to a deeper understanding of their potential therapeutic applications. For example, studies on Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone revealed their antidepressant and nootropic activities, suggesting the 2-azetidinone skeleton's potential as a CNS active agent (Thomas et al., 2016).

Antimicrobial and Antiviral Applications

The exploration of these compounds extends to antimicrobial and antiviral applications, with certain derivatives displaying activity against fastidious Gram-negative organisms, including Haemophilus influenzae and Moraxella catarrhalis, which are challenging to treat with traditional antibiotics (Genin et al., 2000).

Biophysical Interactions

Further research delves into the biophysical interactions of these compounds, such as their binding to proteins, which is crucial for drug design and understanding pharmacokinetics. Studies on novel triazole-coumarin and quinoline compounds have explored their interactions with serum albumins, providing insights into drug delivery mechanisms and the microenvironmental changes upon binding (Paul et al., 2019).

properties

IUPAC Name

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-5-cyclopropyl-N-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c1-21(16(23)12-6-14(24-20-12)10-2-3-10)11-8-22(9-11)15-13(7-17)18-4-5-19-15/h4-6,10-11H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBACJTTYGOYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-5-cyclopropyl-N-methyl-1,2-oxazole-3-carboxamide

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